molecular formula C11H10N2O3 B13629181 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid

5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13629181
M. Wt: 218.21 g/mol
InChI Key: LHGRVZNOPAHWPP-UHFFFAOYSA-N
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Description

5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions are typically substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(2-phenylethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c14-11(15)10-12-9(16-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)

InChI Key

LHGRVZNOPAHWPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C(=O)O

Origin of Product

United States

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